4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline
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Overview
Description
Synthesis Analysis
The synthesis of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline and similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline is C11H15FN2 . The structure of this compound has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Scientific Research Applications
Drug Development
Pyrrolidine derivatives, such as “4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline”, are widely used in drug discovery . The pyrrolidine ring is a common feature in many biologically active compounds, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Organic Synthesis
This compound can be used in organic synthesis due to its unique structure. The presence of both aniline and pyrrolidine functional groups allows for a variety of reactions to be carried out, making it a versatile reagent in the synthesis of complex organic molecules.
Polymer Chemistry
In polymer chemistry, “4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline” could potentially be used as a monomer or a cross-linking agent. The aniline group can undergo polymerization, while the pyrrolidine ring can act as a flexible spacer, influencing the properties of the resulting polymer.
Catalysts
Pyrrolidine derivatives are known to be used as catalysts in various chemical reactions . Therefore, “4-(3-(Fluoromethyl)pyrrolidin-1-yl)aniline” could potentially be used as a catalyst in specific organic reactions .
properties
IUPAC Name |
4-[3-(fluoromethyl)pyrrolidin-1-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-7-9-5-6-14(8-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHPCRKMKCMNML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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